molecular formula C21H24N6O B10790811 4-[4-(4-Phenylpiperazinilmetil)-1H-1,2,3-triazol-4-yl]acetamide

4-[4-(4-Phenylpiperazinilmetil)-1H-1,2,3-triazol-4-yl]acetamide

Cat. No.: B10790811
M. Wt: 376.5 g/mol
InChI Key: CPFQNXKICZNUDF-UHFFFAOYSA-N
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Description

4-[4-(4-Phenylpiperazinilmetil)-1H-1,2,3-triazol-4-yl]acetamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a phenylpiperazine moiety linked to a triazole ring, further connected to an acetamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Phenylpiperazinilmetil)-1H-1,2,3-triazol-4-yl]acetamide typically involves multi-step organic reactions. One common method includes the alkylation of 4-phenylpiperazine with an appropriate alkylating agent, followed by the formation of the triazole ring through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Phenylpiperazinilmetil)-1H-1,2,3-triazol-4-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .

Scientific Research Applications

4-[4-(4-Phenylpiperazinilmetil)-1H-1,2,3-triazol-4-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating neurological disorders such as epilepsy and Alzheimer’s disease.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[4-(4-Phenylpiperazinilmetil)-1H-1,2,3-triazol-4-yl]acetamide involves its interaction with specific molecular targets. It is known to bind to certain receptors in the central nervous system, modulating neurotransmitter activity. This interaction can lead to various pharmacological effects, including anticonvulsant and neuroprotective activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(4-Phenylpiperazinilmetil)-1H-1,2,3-triazol-4-yl]acetamide is unique due to the presence of the triazole ring, which imparts distinct chemical properties and biological activities. This structural feature differentiates it from other similar compounds and contributes to its potential therapeutic applications .

Properties

Molecular Formula

C21H24N6O

Molecular Weight

376.5 g/mol

IUPAC Name

N-[4-[4-[(4-phenylpiperazin-1-yl)methyl]triazol-1-yl]phenyl]acetamide

InChI

InChI=1S/C21H24N6O/c1-17(28)22-18-7-9-21(10-8-18)27-16-19(23-24-27)15-25-11-13-26(14-12-25)20-5-3-2-4-6-20/h2-10,16H,11-15H2,1H3,(H,22,28)

InChI Key

CPFQNXKICZNUDF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C=C(N=N2)CN3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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